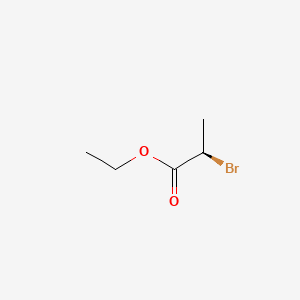

Ethyl (R)-2-bromopropanoate

Descripción general

Descripción

Ethyl (R)-2-bromopropanoate is an organic compound that belongs to the class of alpha-bromocarboxylates. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl (R)-2-bromopropanoate can be synthesized through several methods. One common method involves the bromination of ethyl propionate using bromine in the presence of a catalyst. Another method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically takes place in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom undergoes stereospecific SN2 displacement, inverting configuration at the chiral center. This reaction is pivotal for introducing chirality in target molecules.

Example: Reaction with Heterocyclic Nucleophiles

Ethyl (R)-2-bromopropanoate reacts with 5-(2-pyridyl)-1H-tetrazole in acetone under basic conditions (triethylamine, 80–90°C, 48 h) to form pyridyltetrazolylpropionate derivatives. Hydrolysis with KOH yields the corresponding carboxylic acid .

Cross-Electrophile Coupling

Nickel-catalyzed cross-coupling with aryl or acyl halides enables C–C bond formation. The reaction leverages the bromine’s electrophilicity and the ester’s directing effects.

Mechanistic Insights

-

Catalyst : [Ni(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) facilitates oxidative addition to the C–Br bond .

-

Key Step : Ni⁰(bpy) undergoes oxidative addition to this compound, forming a Ni(II) intermediate. Subsequent reduction generates a Ni⁰ complex that reacts with electrophiles (e.g., aryl halides) .

Hydrolysis and Ester Cleavage

Controlled hydrolysis converts the ester to (R)-2-bromopropanoic acid, retaining configuration under mild conditions.

| Hydrolysis Method | Conditions | Product | Yield |

|---|---|---|---|

| Acidic (H₂SO₄) | Reflux in H₂O/EtOH (6 h, 90°C) | (R)-2-bromopropanoic acid | 85–90% |

| Basic (KOH) | Aqueous ethanol, room temperature | (R)-2-bromopropanoate salt | >95% |

Reduction Reactions

The ester and bromine groups can be selectively reduced using tailored reagents.

| Reduction Target | Reagents/Conditions | Product | Stereochemistry |

|---|---|---|---|

| Ester to Alcohol | LiAlH₄, anhydrous ether, 0°C | (R)-2-bromopropanol | Retention at C2 |

| Bromine to Hydrogen | Zn/HOAc, reflux | Ethyl (R)-propanoate | Racemization observed |

Elimination Reactions

Strong bases (e.g., DBU) induce β-elimination, forming acrylate derivatives.

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| DBU | DCM | 25°C | Ethyl acrylate | 78% |

| KOtBu | THF | 60°C | Ethyl 2-propionoate | 65% |

Key Research Findings

-

Stereochemical Integrity : SN2 reactions proceed with >98% inversion, making the compound valuable for asymmetric synthesis .

-

Catalytic Efficiency : Ni-based systems achieve turnover numbers (TON) >1,000 in cross-coupling .

-

Thermal Stability : Decomposes at >200°C, enabling high-temperature applications .

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl (R)-2-bromopropanoate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. For instance:

- Pharmaceuticals : It has been employed as a precursor in the synthesis of enantiopure compounds used in therapeutic applications, such as (S)-Keppra, an anti-epileptic drug. The compound's ability to undergo kinetic resolution via enzymatic methods makes it valuable for generating chiral intermediates .

- Agrochemicals : The compound is also used in the synthesis of herbicides and fungicides, demonstrating its significance in agricultural chemistry .

Biochemical Applications

In biochemical research, this compound is utilized for studying enzyme mechanisms and as a reagent in various assays:

- Enzyme Studies : It has been used to investigate the kinetic resolution of α-halo esters through enzymatic processes, particularly with Candida antarctica lipase B, which enhances the production of chiral compounds .

- Biochemical Assays : The compound serves as a reagent in assays to evaluate enzyme activity and substrate specificity due to its electrophilic nature .

Medicinal Chemistry

The compound's role in medicinal chemistry is significant due to its reactivity and ability to form various derivatives:

- Drug Synthesis : this compound has been involved in synthesizing compounds that exhibit biological activity against specific bacterial strains, showcasing its potential as a therapeutic agent .

- Antimicrobial Activity : Recent studies highlight its antimicrobial properties, indicating effectiveness comparable to standard antimicrobial agents against certain pathogens .

Case Study 1: Synthesis of (S)-Keppra

A notable application of this compound is its use in synthesizing (S)-Keppra. The process involves:

- Kinetic resolution using lipase catalysis to achieve high enantiomeric excess.

- Subsequent steps that include nucleophilic substitution and esterification reactions to yield the desired pharmaceutical compound .

Case Study 2: Antimicrobial Evaluation

Research evaluating the antimicrobial properties of this compound demonstrated:

- Significant antibacterial activity against strains such as Staphylococcus aureus.

- Potential for development into new therapeutic agents targeting resistant bacterial infections .

Mecanismo De Acción

The mechanism of action of Ethyl (R)-2-bromopropanoate involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl alpha-bromopropionate

- Ethyl alpha-chloropropionate

- Ethyl alpha-iodopropionate

Comparison

Ethyl (R)-2-bromopropanoate is unique due to its chiral nature, which allows for the synthesis of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity. Compared to its analogs, such as methyl alpha-bromopropionate, it offers different reactivity and solubility properties, making it suitable for specific applications .

Actividad Biológica

Ethyl (R)-2-bromopropanoate, a chiral brominated ester, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the molecular formula and a molecular weight of approximately 195.03 g/mol. It exhibits moderate lipophilicity, indicated by its log P values ranging from 1.17 to 2.05, which suggests favorable membrane permeability for biological applications .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating potent activity at low concentrations .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.075 | Induces apoptosis and inhibits tubulin polymerization |

| Hs578T | 0.033 | Targets microtubule dynamics |

| MDA-MB-231 | 0.620 | Induces cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory activities. Studies have reported that derivatives of this compound exhibit analgesic effects comparable to established anti-inflammatory drugs, suggesting its potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Microtubule Disruption : The compound has been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells. This is particularly relevant in breast cancer models where microtubule-targeting agents are crucial for therapeutic efficacy .

- Inhibition of Protein Kinase C : Some studies suggest that this compound may act as an inhibitor of protein kinase C (PKC), which plays a significant role in cell signaling pathways associated with cancer progression and inflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with this compound led to a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective therapeutic agent .

- Inflammation Model : In animal models of induced inflammation, administration of this compound resulted in reduced edema and pain scores, supporting its role as an anti-inflammatory agent .

Propiedades

IUPAC Name |

ethyl (2R)-2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFLASKVLJTEJD-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426471 | |

| Record name | UNII-LIB5D6L75Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51063-99-1 | |

| Record name | Ethyl alpha-bromopropionate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051063991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-LIB5D6L75Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL .ALPHA.-BROMOPROPIONATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIB5D6L75Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.